![molecular formula C13H18ClN3OS B452738 1-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B452738.png)
1-(4-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea typically involves the reaction of 4-chloroaniline with 2-(4-morpholinyl)ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The presence of the chlorophenyl and morpholinyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]urea: Similar structure but with a urea moiety instead of thiourea.
N-(4-chlorophenyl)-N’-[2-(4-piperidinyl)ethyl]thiourea: Similar structure but with a piperidinyl group instead of morpholinyl.
N-(4-bromophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea: Similar structure but with a bromophenyl group instead of chlorophenyl.
Uniqueness
N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity, while the morpholinyl group can influence its solubility and binding interactions.
Propiedades
Fórmula molecular |
C13H18ClN3OS |
|---|---|
Peso molecular |
299.82g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C13H18ClN3OS/c14-11-1-3-12(4-2-11)16-13(19)15-5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H2,15,16,19) |
Clave InChI |
YTFGUQZHHAXMFQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=S)NC2=CC=C(C=C2)Cl |
SMILES canónico |
C1COCCN1CCNC(=S)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-ethoxyphenoxy)methyl]-N-(6-methyl-2-pyridinyl)-2-furamide](/img/structure/B452655.png)
![Ethyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B452656.png)
![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}pyrrolidine](/img/structure/B452657.png)
![(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B452660.png)
![N-[4-(acetylamino)phenyl]-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B452662.png)

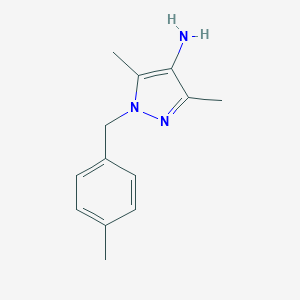
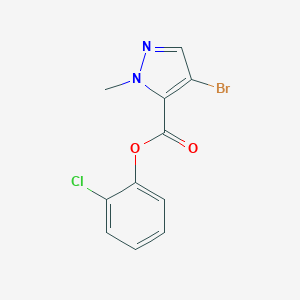
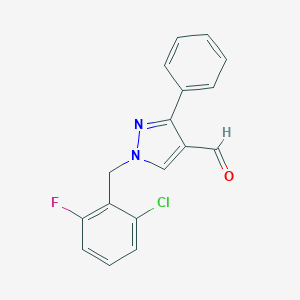
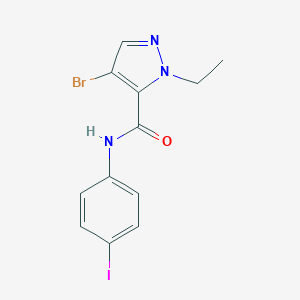
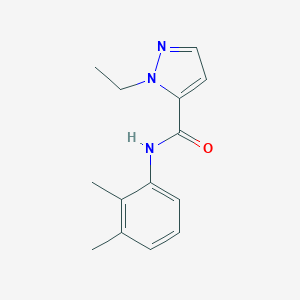
![Methyl 2-({5-[(4-allyl-2-methoxyphenoxy)methyl]-2-furoyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B452675.png)
![Isopropyl 2-[(2,4-dichlorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B452677.png)
![Propyl 4-(4-bromophenyl)-2-{[(4-chlorophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B452678.png)
